molecular formula C8H7ClF2N2O B1379721 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride CAS No. 1803606-66-7

5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride

Cat. No.: B1379721
CAS No.: 1803606-66-7
M. Wt: 220.6 g/mol
InChI Key: BIPZEPWBKCOVGZ-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C8H7ClF2N2O and its molecular weight is 220.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

  • Meng (2012) discussed a convenient method for the synthesis of 4-substituted amino-quinazolines starting from 2-amino-benzonitrile, highlighting the efficiency and high yield of this synthetic approach. This study underscores the utility of related benzonitrile derivatives in synthesizing complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry and material science (Meng, 2012).

Vibrational Spectroscopy Analysis

  • Krishnakumar and Dheivamalar (2008) performed a density functional theory study to analyze the Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Their work provides insight into the vibrational properties of benzonitrile derivatives, useful for characterizing and identifying such compounds in various applications (Krishnakumar & Dheivamalar, 2008).

Material Science and Polymer Chemistry

  • Raju and Alam (2006) synthesized a series of polyimides from new diamine derivatives and explored their thermal properties. The research highlights the application of nitrile-containing compounds in developing materials with high thermal stability, which are essential for aerospace, electronics, and automotive industries (Raju & Alam, 2006).

Organic Synthesis and Antimicrobial Activity

  • Kumar et al. (2022) focused on the synthesis of benzofuran derivatives starting from chlorosalicylaldehyde, converting it into key nitrile intermediates for further synthetic modifications. This study underscores the versatility of nitrile compounds in synthesizing bioactive molecules with potential antimicrobial activities (Kumar et al., 2022).

Bioorganic and Medicinal Chemistry

  • Pilon et al. (2020) synthesized a new family of iron(II)-cyclopentadienyl compounds showing strong activity against colorectal and triple-negative breast cancer cells. The inclusion of a benzonitrile derivative in these complexes underscores the role of such compounds in designing potent anticancer agents (Pilon et al., 2020).

Properties

IUPAC Name

5-amino-2-(difluoromethoxy)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O.ClH/c9-8(10)13-7-2-1-6(12)3-5(7)4-11;/h1-3,8H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPZEPWBKCOVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-66-7
Record name 5-amino-2-(difluoromethoxy)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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